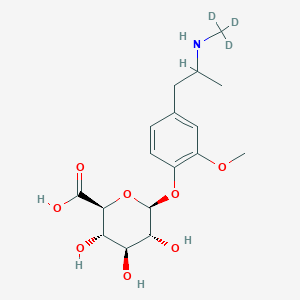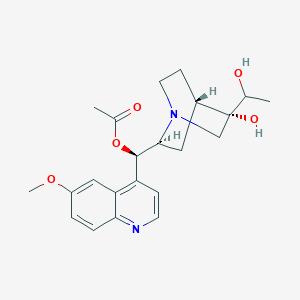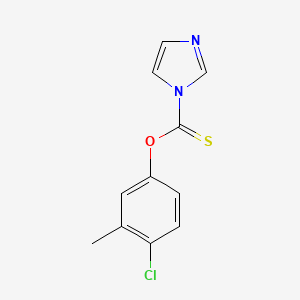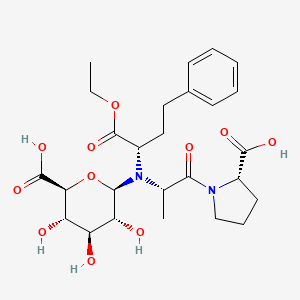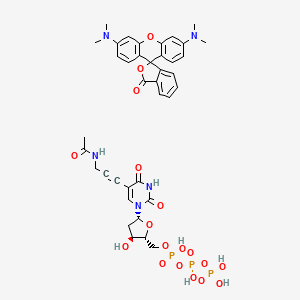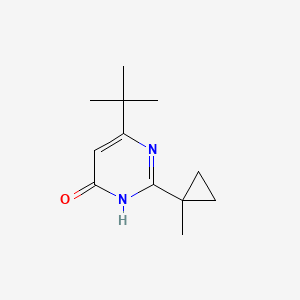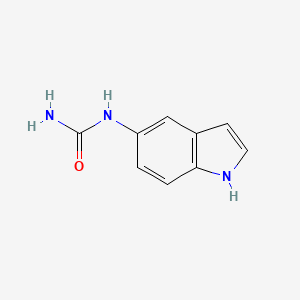![molecular formula C10H25NO2Si B13861062 O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine](/img/structure/B13861062.png)
O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine: is a chemical compound that features a hydroxylamine functional group bonded to a butyl chain, which is further modified with a tert-butyl(dimethyl)silyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine typically involves the reaction of hydroxylamine with a butyl chain that has been pre-functionalized with a tert-butyl(dimethyl)silyl group. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Specific reagents and catalysts may be employed to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl group.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new functionalized butyl derivatives.
Wissenschaftliche Forschungsanwendungen
O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine has several applications in scientific research, including:
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine exerts its effects involves the interaction of the hydroxylamine group with various molecular targets. The compound can participate in redox reactions, leading to the formation of reactive intermediates that can modify other molecules. The tert-butyl(dimethyl)silyl group provides stability and can be selectively removed to reveal the reactive hydroxylamine group.
Vergleich Mit ähnlichen Verbindungen
O-[4-(trimethylsilyl)butyl]hydroxylamine: Similar structure but with a trimethylsilyl group instead of tert-butyl(dimethyl)silyl.
N-tert-butylhydroxylamine: Contains a tert-butyl group directly attached to the nitrogen of hydroxylamine.
O-[4-(dimethylsilyl)butyl]hydroxylamine: Similar structure but with a dimethylsilyl group.
Uniqueness: O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine is unique due to the presence of the tert-butyl(dimethyl)silyl group, which provides enhanced stability and specific reactivity compared to other silyl-protected hydroxylamines. This makes it a valuable compound for selective reactions and applications in various fields.
Eigenschaften
Molekularformel |
C10H25NO2Si |
|---|---|
Molekulargewicht |
219.40 g/mol |
IUPAC-Name |
O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine |
InChI |
InChI=1S/C10H25NO2Si/c1-10(2,3)14(4,5)13-9-7-6-8-12-11/h6-9,11H2,1-5H3 |
InChI-Schlüssel |
VWCVEDNNMSSVSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCCCON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


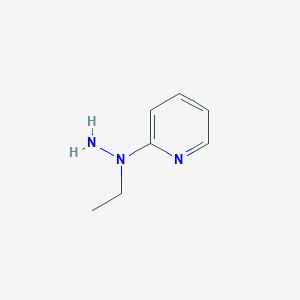
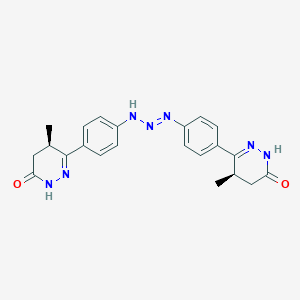
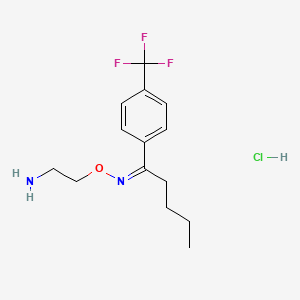
![[6-[6-[[(11E,13E)-15-[(3,4-dimethoxy-6-methyl-5-trimethylsilyloxyoxan-2-yl)oxymethyl]-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyl-5-trimethylsilyloxyoxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B13861011.png)
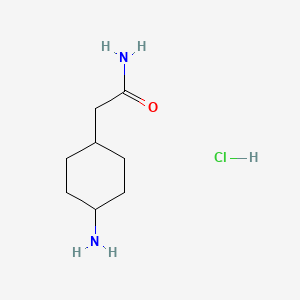
![4-[2-(2-Ethyl-4-methylimidazol-1-yl)ethyl]piperidine](/img/structure/B13861015.png)
![[1,3-Dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] 2-methylbut-2-enoate](/img/structure/B13861023.png)
